N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a 2,4-dimethoxyphenyl group linked to a tetrahydroquinazolinone core substituted with a 3,5-dimethylpyrazole moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14-11-15(2)28(26-14)23-25-18-8-6-5-7-17(18)22(30)27(23)13-21(29)24-19-10-9-16(31-3)12-20(19)32-4/h9-12H,5-8,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRLBUXMPTYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyrazoles and quinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. Its structural components include a dimethoxyphenyl moiety and a tetrahydroquinazoline unit linked through a pyrazole ring.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Anticancer Studies
-
Cytotoxicity against Cancer Cell Lines :
- A study evaluated the anticancer potential of related pyrazole compounds against various cell lines, revealing significant cytotoxicity with IC50 values as low as 3.25 mg/mL against Hep-2 cells .
- Another research indicated that certain derivatives showed promising results in inhibiting tumor growth in A549 cell lines with an IC50 value of 26 µM .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of tubulin polymerization . Molecular docking studies suggest that these compounds bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation.
Anti-inflammatory Studies
Research has highlighted the anti-inflammatory potential of similar pyrazole derivatives through inhibition assays targeting COX enzymes. These studies emphasize the importance of structural modifications in enhancing bioactivity.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The target compound’s tetrahydroquinazolinone core distinguishes it from simpler quinazolinone analogs. For example, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, from ) lacks the tetrahydro modification and pyrazole substituent. Key differences include:
- Core Saturation: The tetrahydroquinazolinone in the target compound introduces conformational flexibility and altered hydrogen-bonding capacity compared to the planar quinazolinone in Compound 1.
- Substituent Effects : The 2,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with the 2,4-dichlorophenyl group (electron-withdrawing) in Compound 1, impacting solubility and receptor interactions .
Table 1: Structural Comparison of Key Compounds
Functional Group Impact on Physicochemical Properties
- Methoxy vs. Chloro Groups : Methoxy groups enhance solubility in polar solvents due to their hydrophilic nature, whereas chloro groups increase lipophilicity, affecting membrane permeability and bioavailability.
- Pyrazole Inclusion : The 3,5-dimethylpyrazole in the target compound may improve metabolic stability compared to compounds lacking heterocyclic substituents, as pyrazoles often resist oxidative degradation .
Hydrogen-Bonding and Crystallographic Behavior
highlights the role of hydrogen bonding in molecular aggregation and crystal packing. The tetrahydroquinazolinone core and pyrazole group in the target compound likely form distinct hydrogen-bonding networks compared to simpler analogs. For instance:
- The tetrahydroquinazolinone’s NH and carbonyl groups can act as donors/acceptors, while the pyrazole’s N-atoms may participate in intermolecular interactions, influencing crystallization efficiency and polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
